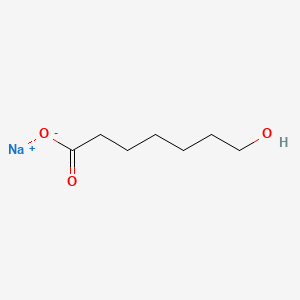
Sodium 7-hydroxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 7-hydroxyheptanoate is a sodium salt of 7-hydroxyheptanoic acid. This compound is part of the polyhydroxyalkanoates family, which are biodegradable polyesters produced by microorganisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 7-hydroxyheptanoate can be synthesized through the biotransformation of specific substrates by marine bacteria under controlled conditions. For instance, the production of polyhydroxyalkanoates, including 7-hydroxyheptanoate, can be achieved by regulating anaerobic conditions and controlling the dissolved oxygen concentration .
Industrial Production Methods: Industrial production of this compound involves the use of marine bacteria such as Vibrio sp. strain KN01. These bacteria can utilize various carbon sources, including soybean oil, to produce polyhydroxyalkanoates under aerobic and anaerobic conditions. The production process is optimized by limiting the amount of dissolved oxygen to enhance the yield .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 7-hydroxyheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of 7-hydroxyheptanoate, such as esters, ethers, and halogenated compounds .
Aplicaciones Científicas De Investigación
Sodium 7-hydroxyheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various biodegradable polymers and copolymers.
Biology: The compound is studied for its role in microbial metabolism and its potential as a carbon source for bacterial growth.
Medicine: this compound is explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility and biodegradability.
Industry: It is used in the production of eco-friendly bioplastics and other sustainable materials
Mecanismo De Acción
The mechanism of action of sodium 7-hydroxyheptanoate involves its incorporation into microbial metabolic pathways. The compound is metabolized by bacteria to produce polyhydroxyalkanoates, which serve as intracellular storage materials of carbon and energy. The regulation of the beta-oxidation pathway and dissolved oxygen concentration plays a crucial role in controlling the biosynthesis of these polymers .
Comparación Con Compuestos Similares
- Poly(3-hydroxybutyrate) (PHB)
- Poly(3-hydroxyvalerate) (PHV)
- Poly(3-hydroxyoctanoate) (PHO)
- Poly(3-hydroxynonanoate) (PHN)
Comparison: Sodium 7-hydroxyheptanoate is unique due to its medium-chain length and specific hydroxyl group position, which confer distinct properties compared to other polyhydroxyalkanoates. For instance, poly(3-hydroxybutyrate) is a short-chain-length polyhydroxyalkanoate, while this compound belongs to the medium-chain-length category. This difference in chain length and structure affects the physical and chemical properties of the resulting polymers, making this compound suitable for specific applications .
Propiedades
IUPAC Name |
sodium;7-hydroxyheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3.Na/c8-6-4-2-1-3-5-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNUPBZJXIFDPU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










